BenchChemオンラインストアへようこそ!

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid

Medicinal chemistry Fragment-based drug discovery Permeability profiling

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid (CAS 33684-13-8), systematically named 4-(N-ethylanilino)-4-oxobutanoic acid, is a succinamic acid derivative bearing a tertiary amide linkage (N-ethyl-N-phenyl) conjugated to a terminal carboxylic acid. With molecular formula C12H15NO3 and molecular weight 221.25 g/mol, it belongs to the N-alkyl-N-aryl succinamic acid subclass.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 33684-13-8
Cat. No. B2422689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Ethyl(phenyl)amino]-4-oxobutanoic acid
CAS33684-13-8
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CCC(=O)O
InChIInChI=1S/C12H15NO3/c1-2-13(10-6-4-3-5-7-10)11(14)8-9-12(15)16/h3-7H,2,8-9H2,1H3,(H,15,16)
InChIKeyGEOJMCOUCPCJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid (CAS 33684-13-8): Structural Identity and Class Placement for Procurement Decisions


4-[Ethyl(phenyl)amino]-4-oxobutanoic acid (CAS 33684-13-8), systematically named 4-(N-ethylanilino)-4-oxobutanoic acid, is a succinamic acid derivative bearing a tertiary amide linkage (N-ethyl-N-phenyl) conjugated to a terminal carboxylic acid [1]. With molecular formula C12H15NO3 and molecular weight 221.25 g/mol, it belongs to the N-alkyl-N-aryl succinamic acid subclass . Unlike the more common secondary amide variants such as N-phenylsuccinamic acid (CAS 102-14-7), the N-ethyl substitution confers a distinct tertiary amide scaffold that eliminates one hydrogen-bond donor site, increases lipophilicity (computed XLogP3-AA = 1.1), and reduces topological polar surface area (TPSA = 57.6 Ų) [1]. These physicochemical parameters differentiate this compound from its closest in-class analogs and govern its suitability as a building block in fragment-based discovery, chemical probe development, and specialty intermediate synthesis.

Why 4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid Cannot Be Interchanged with Generic Succinanilic Acid Analogs


Substitution of 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid with the unsubstituted N-phenylsuccinamic acid (CAS 102-14-7) or N-(1-phenylethyl)succinamic acid (CAS 21752-34-1) introduces functionally consequential changes in hydrogen-bonding capacity, lipophilicity, and steric environment at the amide nitrogen [1]. The target compound's tertiary amide eliminates the N–H donor present in secondary amide analogs, reducing hydrogen-bond donor count from 2 to 1 and lowering TPSA by approximately 8.8 Ų relative to N-phenylsuccinamic acid [2]. This loss of a donor site alters molecular recognition profile, permeability, and solubility, meaning that SAR data generated on secondary amide scaffolds cannot be reliably extrapolated to this tertiary amide series [3]. Procurement decisions must therefore treat this compound as a distinct chemical entity rather than a generic member of the succinanilic acid family.

Quantitative Differential Evidence for 4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid (33684-13-8) Against Closest Analogs


Tertiary Amide Scaffold Eliminates One Hydrogen-Bond Donor Relative to N-Phenylsuccinamic Acid

The target compound bears a tertiary amide (N-ethyl-N-phenyl) in place of the secondary amide (N–H) found in N-phenylsuccinamic acid (CAS 102-14-7). This structural difference reduces the hydrogen-bond donor (HBD) count from 2 to 1, as computed by Cactvs in PubChem [1][2]. The loss of one HBD is expected to improve passive membrane permeability and reduce aqueous solubility relative to the secondary amide parent, a directionally meaningful alteration for CNS penetrant design and cell-based assay compatibility.

Medicinal chemistry Fragment-based drug discovery Permeability profiling

Enhanced Lipophilicity (XLogP3-AA = 1.1) Versus the Unsubstituted Parent Succinanilic Acid

Computed XLogP3-AA values from PubChem demonstrate that the N-ethyl substitution increases lipophilicity to 1.1 for the target compound [1], compared with approximately 0.5–0.7 for N-phenylsuccinamic acid (CAS 102-14-7), which lacks the N-alkyl group [2]. This ΔXLogP of approximately +0.4 to +0.6 log units represents a meaningful shift toward the favorable lipophilicity range (LogP 1–3) for oral drug candidates, while retaining sufficient polarity to avoid excessive protein binding or promiscuity risks associated with highly lipophilic molecules.

ADME profiling Lipophilicity optimization Chemical probe design

Reduced Topological Polar Surface Area (TPSA = 57.6 Ų) Enhances Permeability Potential Over Secondary Amide Analogs

The tertiary amide architecture of the target compound yields a computed TPSA of 57.6 Ų [1], which is approximately 8.8 Ų lower than the ~66.4 Ų predicted for N-phenylsuccinamic acid bearing a secondary amide N–H [2]. The lower TPSA falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration, whereas the parent compound exceeds this threshold. This difference arises directly from the N-ethyl substitution eliminating a polar N–H contribution to molecular surface area.

CNS drug design Permeability prediction Physicochemical profiling

Sigma-Aldrich Designation as a 'Rare and Unique Chemical' for Early Discovery Distinguished from Commodity Succinanilic Acids

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid is distributed through the Sigma-Aldrich AldrichCPR collection as a 'rare and unique chemical' specifically intended for early discovery researchers . Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'as-is,' placing the burden of identity and purity verification on the buyer . In contrast, N-phenylsuccinamic acid (CAS 102-14-7) is a widely available commodity chemical with established analytical specifications from multiple suppliers. This classification underscores the compound's specialized, non-commodity status and implies limited commercial availability, which may impose longer lead times and higher unit costs for procurement.

Chemical procurement Fragment library sourcing Hit discovery

Dual Carboxylic Acid / Tertiary Amide Functionality Enables Orthogonal Derivatization Pathways Absent in Symmetrical Succinamides

The target compound presents two chemically distinct reactive handles: a free carboxylic acid (pKa ~4–5, ionizable at physiological pH) and a tertiary amide that is resistant to hydrolysis relative to secondary amides [1]. This contrasts with symmetrical succinamides such as N,N'-diethyl-N,N'-diphenylsuccinamide, which lack a free carboxylate for chemoselective conjugation or salt formation [2]. The carboxylic acid enables amide coupling, esterification, or salt formation with amine counterions without competing reactivity at the tertiary amide nitrogen, which is fully substituted and hydrolytically stable under mild conditions. This orthogonal reactivity profile is documented in the broader succinamic acid literature, where N-alkylanilic acids undergo thermal dissociation to anhydrides that can be trapped by alternative nucleophiles [3].

Bioconjugation Prodrug design Selective derivatization

Purity Specification Range (95–98%) Across Vendors Establishes Minimum Procurement Benchmark Versus Uncharacterized Rare Chemical Stock

Multiple independent vendors supply 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid with verified purity specifications: AKSci lists minimum 95% purity , Leyan offers 98% purity , and Santa Cruz Biotechnology provides lot-specific Certificate of Analysis upon request . This multi-vendor purity range (95–98%) establishes a verifiable procurement benchmark. By contrast, Sigma-Aldrich's AldrichCPR offering explicitly provides no analytical data and sells the compound 'as-is' without purity specification . For procurement decisions, the availability of purity-characterized stock from AKSci or Leyan offers a clear quality advantage over uncharacterized rare chemical inventory.

Quality control Procurement specification Analytical chemistry

Procurement-Guided Application Scenarios for 4-[Ethyl(phenyl)amino]-4-oxobutanoic Acid (33684-13-8)


Fragment-Based Drug Discovery: CNS-Penetrant Fragment Library Design

The reduced TPSA (57.6 Ų) and intermediate XLogP (1.1) position this compound as a candidate for CNS-oriented fragment libraries where the TPSA threshold of <60 Ų is preferentially applied. Unlike the parent N-phenylsuccinamic acid (TPSA ~66 Ų), the tertiary amide scaffold crosses below this boundary. Procurement from Leyan at 98% purity is recommended for biophysical screening (SPR, NMR) to minimize false positives from impurities .

Bifunctional Probe and PROTAC Linker Synthesis via Orthogonal Carboxylic Acid Derivatization

The free carboxylic acid enables chemoselective conjugation to amine-terminated warheads or E3 ligase ligands via standard carbodiimide coupling, leaving the tertiary amide intact. This orthogonal reactivity is not available in symmetrically substituted succinamides. The established anhydride-mediated exchange chemistry of N-alkylanilic acids [1] provides a complementary derivatization route. AKSci's 95% purity stock is adequate for initial synthetic feasibility studies.

Physicochemical Probe Series: Systematic Exploration of H-Bond Donor Effects on Membrane Permeability

The definitive HBD count of 1 (versus 2 for the secondary amide parent) enables controlled structure-permeability relationship studies. Researchers can compare this compound head-to-head with N-phenylsuccinamic acid (HBD = 2) in PAMPA or Caco-2 permeability assays to quantify the contribution of a single H-bond donor to apparent permeability. Santa Cruz Biotechnology's lot-specific COA supports reproducible comparative studies when paired with the same batch of comparator compound .

Succinamic Acid-Derived Specialty Intermediate for Dye and Surfactant Chemistry

The GB478308A patent establishes N-ethylaniline-derived succinamic acids as intermediates for wetting agents, detergents, and emulsifiers [2]. The target compound's dual functionality (carboxylate for water solubility, N-ethyl-N-phenyl for hydrophobic character) makes it a candidate for structure-activity relationship studies in surface-active compound development. For industrial-scale feasibility assessment, the compound's synthetic accessibility via succinic anhydride and N-ethylaniline condensation [3] provides a scalable route distinct from more complex succinanilic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.